6-Bromo-2-naphthyl2-fluorobenzoate
Description
6-Bromo-2-naphthyl 2-fluorobenzoate is a halogenated aromatic ester comprising a naphthyl moiety substituted with bromine at the 6-position and a fluorobenzoate ester group at the 2-position. This compound is structurally significant due to the electron-withdrawing effects of bromine and fluorine, which influence its reactivity and physical properties.
Properties
Molecular Formula |
C17H10BrFO2 |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
(6-bromonaphthalen-2-yl) 2-fluorobenzoate |
InChI |
InChI=1S/C17H10BrFO2/c18-13-7-5-12-10-14(8-6-11(12)9-13)21-17(20)15-3-1-2-4-16(15)19/h1-10H |
InChI Key |
LXEPEMHKUATJKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Benzoate Esters
Ethyl 5-bromo-2-fluorobenzoate ():
- Structural Differences : The ethyl ester group and bromine at the 5-position (vs. 6-bromo-naphthyl in the target compound) result in distinct steric and electronic profiles.
- Reactivity : Ethyl esters generally exhibit lower hydrolysis stability compared to bulkier naphthyl esters due to increased steric hindrance in the latter.
- Applications : Primarily used as intermediates in Suzuki-Miyaura cross-coupling reactions, whereas naphthyl-based esters may serve as precursors for fluorescent probes (e.g., PRODAN derivatives) .
Methyl 4-chloro-2-methylbenzoate ():
- Substituent Effects : The chlorine atom and methyl group at the 4- and 2-positions, respectively, reduce electrophilicity compared to the bromine-fluorine combination in 6-bromo-2-naphthyl 2-fluorobenzoate.
- Solubility : Methyl esters typically have higher solubility in polar solvents than naphthyl esters, which are more lipophilic .
Brominated Naphthol Derivatives
-
- Functional Group Contrast : The absence of the fluorobenzoate ester group makes 6-bromo-2-naphthol more reactive in nucleophilic substitution (e.g., etherification or sulfonation).
- Applications : A key precursor for synthesizing 6-fluoro-2-naphthoic acid and nafamostat mesylate, highlighting its role in medicinal chemistry .
2-Bromo-6-fluoronaphthalene ():
- Electronic Properties : The fluorine atom at the 6-position enhances electron deficiency, favoring electrophilic aromatic substitution at the bromine site. This contrasts with the ester-containing target compound, where reactivity is directed toward the benzoate group.
Fluorinated Aromatic Compounds
- 1-Chloro-2-(difluoromethyl)-3-fluorobenzene ():
- Comparative Stability : The difluoromethyl group introduces greater hydrolytic stability than the ester linkage in 6-bromo-2-naphthyl 2-fluorobenzoate.
- Thermal Properties : Fluorinated benzenes generally exhibit higher volatility, whereas naphthyl esters are more thermally stable due to extended conjugation .
Key Research Findings
- Electronic Effects: The bromine atom in 6-bromo-2-naphthyl 2-fluorobenzoate deactivates the aromatic ring, directing electrophilic attacks to the fluorobenzoate group. This contrasts with non-brominated analogs like methyl 4-chloro-2-methylbenzoate, where substitution occurs at the chloro site .
- Steric Hindrance : The naphthyl group imposes significant steric bulk, reducing reaction rates in ester hydrolysis compared to smaller esters (e.g., ethyl or methyl benzoates) .
- Fluorophore Potential: Structural similarity to PRODAN (a fluorescent probe derived from 6-bromo-2-naphthol) suggests that 6-bromo-2-naphthyl 2-fluorobenzoate could exhibit tunable fluorescence properties, though experimental validation is needed .
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